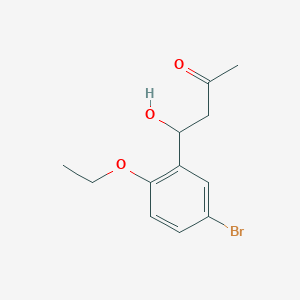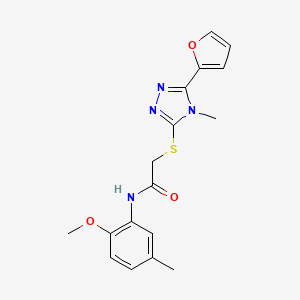
4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a hydroxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-ethoxyphenol.
Friedel-Crafts Acylation: The brominated phenol is then subjected to Friedel-Crafts acylation with butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(5-Bromo-2-ethoxyphenyl)-4-oxobutanone.
Reduction: 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxybutanol.
Substitution: 4-(5-Methoxy-2-ethoxyphenyl)-4-hydroxy-2-butanone.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors.
Industry
In the material science industry, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural features.
Mechanism of Action
The biological activity of 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone is attributed to its ability to interact with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)-4-hydroxy-2-butanone
- 4-(5-Chloro-2-ethoxyphenyl)-4-hydroxy-2-butanone
- 4-(5-Bromo-2-ethoxyphenyl)-4-oxobutanone
Uniqueness
Compared to its analogs, 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both a bromine atom and an ethoxy group provides distinct chemical properties that can be exploited in various synthetic and biological contexts.
Properties
CAS No. |
618092-30-1 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12-5-4-9(13)7-10(12)11(15)6-8(2)14/h4-5,7,11,15H,3,6H2,1-2H3 |
InChI Key |
KDSKUVBWMBVOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)



![(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12024804.png)
![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)
